L-Tyrosine hydrochloride
Overview
Description
L-Tyrosine hydrochloride is a derivative of L-Tyrosine, an aromatic amino acid that plays a crucial role in various physiological processes within the human body. L-Tyrosine is a non-essential amino acid, meaning that it can be synthesized by the body from other amino acids. It is found abundantly in protein-rich foods such as meat, dairy products, and legumes . This compound is commonly used in dietary supplements and pharmaceuticals due to its enhanced solubility in water compared to L-Tyrosine.
Mechanism of Action
Target of Action
L-Tyrosine, a non-essential amino acid, is a precursor of several important bioactive compounds, including epinephrine, thyroid hormones, and melanin . It is synthesized in cells from phenylalanine . It plays a crucial role in protein modification, such as phosphorylation, nitrosation, and sulfation . It is also involved in immune response regulation and prevents the generation of inflammatory cytokines and superoxide .
Mode of Action
L-Tyrosine’s hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, a process known as one of the post-translational modifications . This phosphorylation of tyrosine creates a negative charge on their ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This property of phosphorylated proteins is useful for more reliable protein-protein interactions .
Biochemical Pathways
L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . It is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plants . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants . The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants .
Pharmacokinetics
The bioavailability of L-Tyrosine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of L-Tyrosine are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered L-Tyrosine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The action of L-Tyrosine results in the production of several important bioactive compounds, including epinephrine, thyroid hormones, and melanin . It is claimed to act as an effective antidepressant, however, results are mixed . L-Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue .
Action Environment
Biotechnological methods can produce L-Tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy . The introduction of novel formulations of L-Tyrosine, with more precise delivery of the active ingredient and higher levels of bioequivalence with existing products will facilitate accurate titration of L-Tyrosine for patients with hypothyroidism .
Biochemical Analysis
Biochemical Properties
L-Tyrosine hydrochloride participates in protein modification, such as phosphorylation, nitrosation, and sulfation . It interacts with enzymes like tyrosinase, which converts L-Tyrosine to L-DOPA . This interaction plays a crucial role in the synthesis of compounds such as neurotransmitters and melanin .
Cellular Effects
This compound is involved in immune response regulation and prevents the generation of inflammatory cytokines and superoxide . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to L-DOPA by the enzyme tyrosinase . This process leads to changes in gene expression and impacts the activity of other enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be monitored over time. For instance, an enzyme cascade-triggered colorimetric reaction has been developed for the detection of tyrosine, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, tyrosinase converts L-Tyrosine to L-DOPA, a key step in the synthesis of catecholamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine hydrochloride can be synthesized through the reaction of L-Tyrosine with hydrochloric acid. The process involves dissolving L-Tyrosine in water, followed by the addition of hydrochloric acid to form this compound. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as microbial fermentation and enzymatic catalysis. These methods are environmentally friendly and can produce this compound from biomass feedstocks under near carbon-free conditions . Microbial fermentation usually exhibits good enantioselectivity, while enzyme catalysis provides a promising and efficient approach due to its elevated specificity, diversity, and atom economy .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Tyrosine to tyramine, a biogenic amine.
Substitution: The hydroxyl group of L-Tyrosine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used under mild conditions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: L-DOPA
Reduction: Tyramine
Substitution: Various substituted derivatives of L-Tyrosine
Scientific Research Applications
L-Tyrosine hydrochloride has a wide range of scientific research applications:
Biology: This compound is used in cell culture media to study cellular processes and protein synthesis.
Medicine: It is used in the treatment of conditions such as phenylketonuria, where patients cannot metabolize phenylalanine to tyrosine.
Industry: This compound is used in the production of pharmaceuticals, food additives, and cosmetics.
Comparison with Similar Compounds
L-Tyrosine hydrochloride is similar to other amino acids such as L-Phenylalanine and L-DOPA. it is unique due to its hydroxyl group, which allows it to participate in various chemical reactions and serve as a precursor for neurotransmitter synthesis .
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to L-Tyrosine.
L-DOPA: A direct precursor to dopamine, synthesized from L-Tyrosine.
Tyramine: A biogenic amine derived from L-Tyrosine.
This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWFIVDAMOFNPS-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480569 | |
Record name | L-Tyrosine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16870-43-2 | |
Record name | L-Tyrosine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16870-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYROSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q07G07902V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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